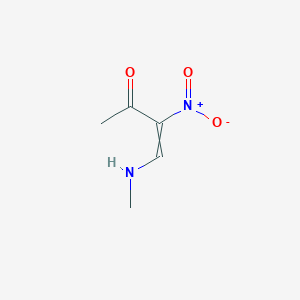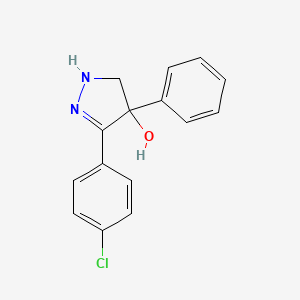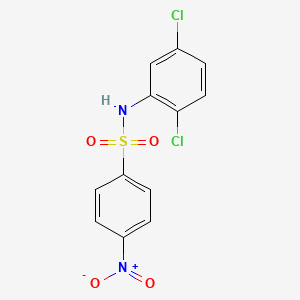
Tridecanoic acid, 2-hydroxy-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by a hydroxy group attached to the second carbon of the tridecanoic acid chain, specifically in the (2R) configuration . It is a member of the hydroxy fatty acids family and is known for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxytridecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of tridecanoic acid using appropriate oxidizing agents. For instance, the use of hydrogen peroxide in the presence of a catalyst can introduce the hydroxy group at the desired position .
Industrial Production Methods
Industrial production of 2-hydroxytridecanoic acid often involves biotechnological processes. For example, certain strains of Bacillus sp. have been reported to produce this compound naturally. The isolation and purification of 2-hydroxytridecanoic acid from these bacterial cultures involve techniques such as column chromatography and multidimensional liquid chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxytridecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Acid chlorides or alcohols in the presence of a catalyst can facilitate esterification or etherification.
Major Products Formed
Oxidation: Formation of 2-ketotridecanoic acid.
Reduction: Formation of tridecanol.
Substitution: Formation of esters or ethers depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-hydroxytridecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role as a fungal metabolite and its interactions with other biological molecules.
Medicine: Investigated for its antimicrobial properties, particularly against plant and human pathogens.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-hydroxytridecanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phospholipase A2, an enzyme involved in the hydrolysis of phospholipids. This inhibition can lead to the modulation of inflammatory responses and other cellular processes . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
2-hydroxytridecanoic acid can be compared with other hydroxy fatty acids such as:
2-hydroxytetradecanoic acid: Similar structure but with a longer carbon chain.
2-hydroxyhexadecanoic acid: Another hydroxy fatty acid with a different chain length.
2-hydroxyoctadecanoic acid: Known for its use in the synthesis of complex lipids.
The uniqueness of 2-hydroxytridecanoic acid lies in its specific chain length and the (2R) configuration, which can influence its physical and chemical properties, as well as its biological activity .
Eigenschaften
CAS-Nummer |
405552-38-7 |
|---|---|
Molekularformel |
C13H26O3 |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
(2R)-2-hydroxytridecanoic acid |
InChI |
InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-11-12(14)13(15)16/h12,14H,2-11H2,1H3,(H,15,16)/t12-/m1/s1 |
InChI-Schlüssel |
KCEUZVYQPROALO-GFCCVEGCSA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@H](C(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


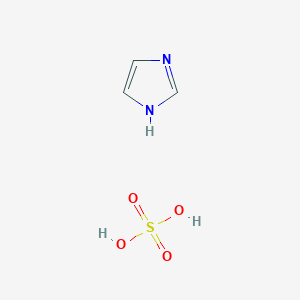
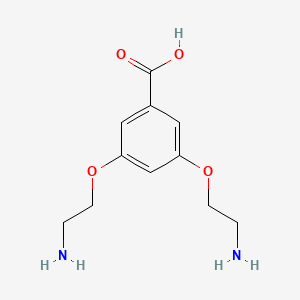
![Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)-](/img/structure/B14249673.png)
![1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile](/img/structure/B14249676.png)

![N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14249683.png)
![1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol](/img/structure/B14249685.png)

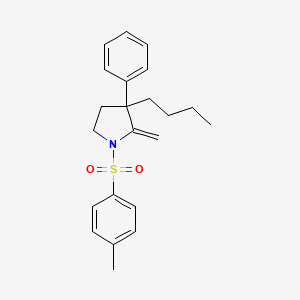
![3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine](/img/structure/B14249711.png)
